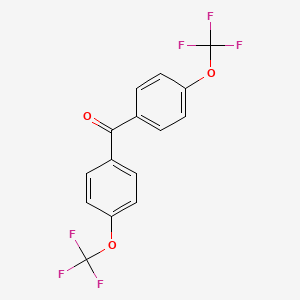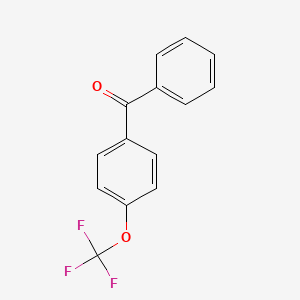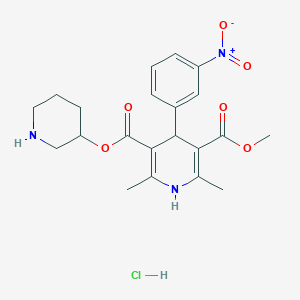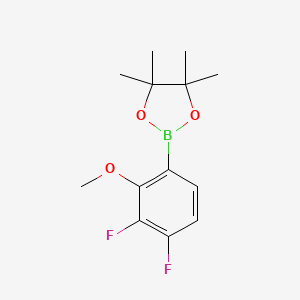
(4-Bromo-2-chloro-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Bromo-2-chloro-5-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2225155-64-4 . It has a molecular weight of 249.3 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
(4-Bromo-2-chloro-5-methylphenyl)boronic acid is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. This compound is also used in the synthesis of fluorescent probes, which are used in imaging and sensing applications.
作用機序
Target of Action
The primary target of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound transfers the formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making this compound a valuable building block in organic synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent can be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of the compound’s action .
実験室実験の利点と制限
The main advantage of using (4-Bromo-2-chloro-5-methylphenyl)boronic acid in laboratory experiments is its versatility. It can be used in a variety of organic and inorganic reactions, making it a useful reagent for a variety of applications. However, this compound is a hazardous compound and should be handled with caution. It is also relatively expensive, which can be a limitation for some experiments.
将来の方向性
The future directions for (4-Bromo-2-chloro-5-methylphenyl)boronic acid include its use in the synthesis of pharmaceuticals, agrochemicals, polymers, and nanomaterials. It can also be used in the synthesis of fluorescent probes for imaging and sensing applications. Additionally, this compound can be used in the development of new catalysts for organic synthesis. Finally, this compound can be used in the development of new materials for energy storage and conversion.
合成法
(4-Bromo-2-chloro-5-methylphenyl)boronic acid is most commonly synthesized using the Suzuki-Miyaura cross-coupling reaction. This reaction involves the combination of an aryl halide and an aryl boronic acid in the presence of a palladium catalyst. The reaction proceeds with the formation of a palladium-aryl complex, which is then attacked by the nucleophile. The product of this reaction is the desired this compound.
特性
IUPAC Name |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAITOKEUOCBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

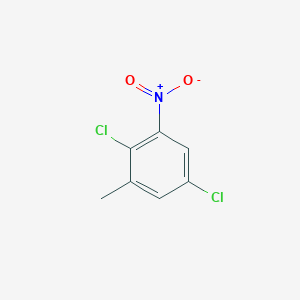
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
